molecular formula C13H14ClNO3S2 B2831143 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 1251656-57-1

3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2831143
CAS No.: 1251656-57-1
M. Wt: 331.83
InChI Key: CDDDRCKEHCUACM-UHFFFAOYSA-N
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Description

3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and a chlorinated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 3-chloro-2-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the thiophene ring: The thiophene moiety can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the intermediate formed in the previous step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may impart biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials, such as polymers or organic semiconductors.

    Biological Studies: It can be used as a probe to study various biological processes, given its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the natural substrate.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide: Lacks the thiophene ring.

    N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide: Lacks the chlorine atom.

    3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Lacks the methyl group on the benzene ring.

Uniqueness

The presence of both the thiophene ring and the sulfonamide group in 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide imparts unique chemical and biological properties. The thiophene ring can enhance the compound’s electronic properties, making it suitable for applications in materials science, while the sulfonamide group can confer biological activity, making it a potential candidate for drug development.

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-thiophen-3-ylethyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S2/c1-9-11(14)3-2-4-13(9)20(17,18)15-7-12(16)10-5-6-19-8-10/h2-6,8,12,15-16H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDDRCKEHCUACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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